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Compound of Interest

Compound Name: 4'-Chlorobiphenyl-4-carbaldehyde

CAS No.: 80565-30-6

Cat. No.: B113039 Get Quote

Melting Point Characterization & Synthetic Integrity
Executive Summary
4'-Chlorobiphenyl-4-carbaldehyde (also known as 4-(4-chlorophenyl)benzaldehyde) is a

rigid, rod-like biphenyl intermediate critical in the synthesis of nematic liquid crystals and

pharmaceutical scaffolds.

The definitive melting point range for the pure crystalline solid is 113.0°C – 118.0°C.

Deviations from this range (specifically values <113°C) are the primary indicator of structural

impurities arising from the Suzuki-Miyaura cross-coupling process, most notably homocoupling

byproducts. This guide establishes the protocol for using melting point depression as a rapid

diagnostic tool for synthetic purity.

Physicochemical Profile
The biphenyl core provides significant lattice energy due to

-

stacking, while the para-chloro and para-aldehyde substituents create a dipole moment that
enhances crystallinity.

Table 1: Core Physical Constants
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Property Value / Description Source

Chemical Name
4'-Chlorobiphenyl-4-

carbaldehyde
[1, 2]

CAS Registry Number 80565-30-6 [1]

Melting Point (Experimental)

113 – 116 °C (Standard

Grade)114 – 118 °C (High

Purity Grade)

[1, 2]

Molecular Formula C₁₃H₉ClO [3]

Molecular Weight 216.66 g/mol [3]

Appearance
White to pale yellow crystalline

powder
[2]

Solubility

Soluble in DMF, DMSO,

Chloroform; Slightly soluble in

EtOAc.

[2]

Critical Note on Identification: Do not confuse this compound with 4-biphenylcarboxaldehyde

(CAS 3218-36-8), which lacks the chlorine substituent and melts at a significantly lower range of

57–59°C [4]. A melting point observation near 60°C indicates a failure in the halogenation step

or misidentification of the starting material.

Synthesis & Impurity Architecture
The synthesis of 4'-Chlorobiphenyl-4-carbaldehyde is predominantly achieved via Suzuki-

Miyaura Cross-Coupling. Understanding this mechanism is vital because the specific impurities

generated are responsible for melting point depression.

Synthetic Route
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Reagents: 4-Chlorophenylboronic acid + 4-Bromobenzaldehyde (or 4-Chlorobenzaldehyde).

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand. Base: K₂CO₃ or Na₂CO₃.

Impurity Profile & MP Impact
Homocoupling Impurities (Bis-aryl):

4,4'-Dichlorobiphenyl or 4,4'-Diformylbiphenyl.

Mechanism: Oxidative coupling of boronic acids or halide exchange.

Impact: These impurities often cocrystallize with the product, causing broadening of the

melting range (>2°C spread).

Protodeboronation (Des-halo):

Benzaldehyde derivatives formed if the boronic acid loses its boron group without

coupling.

Impact: Significant MP depression (eutectic formation).

Diagram: Suzuki Catalytic Cycle & Impurity Origins
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Figure 1: Catalytic cycle highlighting points of divergence where MP-depressing impurities are

generated.

Analytical Methodology: Melting Point
Determination
To ensure data integrity (ALCOA+ principles), the melting point must be measured using a self-

validating protocol.

Protocol: Capillary Method (USP <741>)
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Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues

(solvates can artificially depress MP).

Packing: Grind sample to a fine powder; pack into a capillary tube to a height of 3mm.

Compact by tapping.

Ramp Rate:

Fast Ramp: 10°C/min to 100°C.

Critical Ramp:1.0°C/min from 100°C to 120°C.

Observation:

Onset: First visible liquid droplet (Target: >113°C).

Clear Point: Complete liquefaction (Target: <118°C).

Protocol: Differential Scanning Calorimetry (DSC)
For drug development applications, DSC is preferred for detecting polymorphism.

Pan: Aluminum, crimped, pinhole.

Atmosphere: Nitrogen purge (50 mL/min).

Curve Analysis: Look for a sharp endothermic peak at 114°C. A pre-melt endotherm

suggests a polymorphic transition or eutectic impurity.

Workflow: Quality Control Decision Tree
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Figure 2: Logical workflow for using melting point as a gatekeeper for product release.

Applications & Structure-Property Relationships
Liquid Crystal Mesogens
The 4'-chlorobiphenyl-4-carbaldehyde structure is a quintessential "calamitic" (rod-shaped)

core. The high melting point (113°C) reflects the strong intermolecular forces driven by the

polar aldehyde and the polarizable chlorine atom.

Relevance: In liquid crystal synthesis (e.g., cyanobiphenyls), this aldehyde is often converted

to a nitrile or extended via Knoevenagel condensation. The purity of this intermediate

determines the "clearing point" (Nematic-Isotropic transition) of the final display material [5].

Pharmaceutical Intermediates
The biphenyl scaffold is a privileged structure in medicinal chemistry (e.g., angiotensin II

receptor antagonists).

Solubility Engineering: While the aldehyde itself has low water solubility (<1 mg/mL), it

serves as a lipophilic anchor. Modifications at the aldehyde position are used to tune the

LogP of drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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